(Methoxycarbonyl)-L-allothreonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methoxycarbonyl)-L-allothreonine is an amino acid derivative with a methoxycarbonyl group attached to the L-allothreonine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonyl)-L-allothreonine typically involves the introduction of a methoxycarbonyl group into the L-allothreonine structure. This can be achieved through various synthetic routes, including esterification and acylation reactions. One common method involves the use of dimethyl carbonate as a reagent under basic conditions to introduce the methoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient processes. The use of readily available starting materials and scalable reaction conditions is crucial for industrial applications. For example, the use of dimethyl terephthalate as a starting material has been demonstrated to be effective in producing methoxycarbonyl derivatives on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(Methoxycarbonyl)-L-allothreonine can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxycarbonyl group can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(Methoxycarbonyl)-L-allothreonine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of (Methoxycarbonyl)-L-allothreonine involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Methoxycarbonyl)-L-threonine: Similar structure but with a different stereochemistry.
(Methoxycarbonyl)-L-serine: Similar structure but with a hydroxyl group instead of a methoxycarbonyl group.
(Methoxycarbonyl)-L-valine: Similar structure but with a different side chain.
Uniqueness
(Methoxycarbonyl)-L-allothreonine is unique due to its specific stereochemistry and the presence of the methoxycarbonyl group.
Eigenschaften
Molekularformel |
C6H11NO5 |
---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(2S,3S)-3-hydroxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-3(8)4(5(9)10)7-6(11)12-2/h3-4,8H,1-2H3,(H,7,11)(H,9,10)/t3-,4-/m0/s1 |
InChI-Schlüssel |
QEIFWXUIJHFGPI-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.